molecular formula C27H36O11 B12339938 Prednisolone-21beta-D-Glucuronide

Prednisolone-21beta-D-Glucuronide

Cat. No.: B12339938
M. Wt: 536.6 g/mol
InChI Key: ROILWZCHYLNVFX-LLXHGEAESA-N
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Description

Prednisolone-21beta-D-Glucuronide is a glucocorticoid derivative, specifically a glucuronide conjugate of prednisolone. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in various medical and research applications. The molecular formula of this compound is C27H36O11, and it has a molecular weight of 536.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone-21beta-D-Glucuronide typically involves the glucuronidation of prednisolone. This process can be achieved through enzymatic or chemical methods. One common approach is the use of glucuronosyltransferase enzymes to catalyze the transfer of glucuronic acid to prednisolone, forming the glucuronide conjugate .

Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic glucuronidation. This method is preferred due to its specificity and efficiency. The process includes the use of recombinant enzymes and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Prednisolone-21beta-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Prednisolone-21beta-D-Glucuronide has a wide range of applications in scientific research:

Mechanism of Action

Prednisolone-21beta-D-Glucuronide exerts its effects through its parent compound, prednisolone. The mechanism involves binding to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and inflammatory mediators, and the pathways involved are primarily related to the inhibition of phospholipase A2 and the suppression of prostaglandin and leukotriene synthesis .

Comparison with Similar Compounds

Uniqueness: Prednisolone-21beta-D-Glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and facilitates its excretion. This modification also impacts its pharmacokinetics and bioavailability, making it distinct from its parent compound and other similar glucocorticoids .

Properties

Molecular Formula

C27H36O11

Molecular Weight

536.6 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14?,15?,16-,18?,19-,20-,21+,22-,24?,25-,26-,27-/m0/s1

InChI Key

ROILWZCHYLNVFX-LLXHGEAESA-N

Isomeric SMILES

C[C@]12C[C@@H](C3C(C1CC[C@@]2(C(=O)COC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O

Origin of Product

United States

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